N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with an azepan-1-yl group at the 4-position and a benzofuran-2-carboxamide moiety linked via an ethyl chain at the 1-position. The azepane (7-membered cyclic amine) confers conformational flexibility, while the benzofuran carboxamide may enhance lipophilicity and binding interactions. This compound is hypothesized to target kinase domains or nucleotide-binding proteins due to structural similarities with kinase inhibitors .
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-22(19-13-16-7-3-4-8-18(16)30-19)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-1-2-6-11-27/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBSIPQOXASRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable alkyne or alkene under acidic or basic conditions.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Ring: This ring system can be constructed via a condensation reaction between a pyrazole derivative and a suitable nitrile or amine under high-temperature conditions.
Linking the Two Moieties: The benzofuran and pyrazolo[3,4-d]pyrimidine rings are linked via an ethyl chain, which can be introduced through a nucleophilic substitution reaction.
Introduction of the Azepane Group: The azepane group can be introduced through a reductive amination reaction involving a suitable amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzofuran moiety or the azepane group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine ring or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety may yield benzofuran-2-carboxylic acid derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine ring may yield dihydropyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- CAS Number : 452972-11-1
- Molecular Formula : C11H15BClNO2
- Molecular Weight : 229.61 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with a boron-containing dioxaborolane moiety.
Medicinal Chemistry
The compound's structure allows it to act as a versatile building block in the synthesis of pharmaceuticals. Its applications include:
- Drug Development : It serves as an intermediate in the synthesis of biologically active compounds. The presence of the boron moiety enhances its reactivity in various coupling reactions, making it suitable for the development of complex drug molecules.
- Anticancer Agents : Research indicates that derivatives of pyridine compounds have shown promising activity against cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity .
Organic Synthesis
In organic chemistry, this compound is utilized for several types of reactions:
- Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules .
- Ligand Formation : The dioxaborolane group can act as a ligand in metal-catalyzed reactions, facilitating various transformations due to its ability to stabilize reactive intermediates .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific functional properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties .
- Nanotechnology : The compound's ability to form stable complexes with metals makes it suitable for applications in nanomaterials development. It can be used to create nanoscale devices with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Synthesis of Anticancer Agents : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
- Palladium-Catalyzed Reactions : Research has shown that using this compound in Suzuki-Miyaura reactions leads to high yields of desired products, showcasing its effectiveness as a coupling partner .
- Material Properties Enhancement : Investigations into polymer composites incorporating this compound revealed improved thermal and mechanical properties compared to traditional materials, indicating its potential for advanced material applications .
Mechanism of Action
The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. Below is a comparison of substituent variations and their implications:
Table 1: Structural and Functional Group Comparisons
Pharmacological Implications
- Azepane vs.
- Benzofuran vs. Other Aromatic Groups : The benzofuran carboxamide offers a balance of lipophilicity and hydrogen-bonding capacity, contrasting with ’s naphthamide (more lipophilic) and ’s indole (polar yet planar) .
- Thioether and Sulfonamide Groups : Compounds with thioethers () or sulfonamides () exhibit improved metabolic stability but may face oxidative metabolism challenges, whereas the target compound lacks these groups, possibly favoring longer half-life .
Key Research Findings
- The target compound’s lack of thioethers may limit such applications but reduce toxicity risks .
- and : Methylthio and methoxyethyl groups in these compounds demonstrate tunable solubility and binding. The target compound’s azepane could mimic these effects while adding conformational diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
